(S)-3-(Boc-amino)piperidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJZJMFUNRMGTA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Chiral Auxiliary Condensation | N-Boc-3-piperidone, tert-butanesulfinyl amide | Pyrrolidine, NaBH4 (or analogs), HCl | 20–90 °C (condensation), -20–0 °C (reduction), 20–80 °C (deprotection) | 55–91 | >99% | High ee, well-established | Requires low temp, multiple steps |
| Enzymatic Asymmetric Transamination | 1-Boc-3-piperidone | Immobilized ω-transaminases, isopropylamine, PLP | Mild aqueous, ambient temp | High | High | One-step, green, reusable enzyme | Enzyme cost, optimization needed |
| Catalytic Hydrogenation | Benzyl or t-butyl protected piperidine derivatives | Pd/C, H2 | RT to 65 °C, 1 atm to 0.6 MPa H2 | ~91 | Not specified | Simple, scalable | Requires hydrogenation setup |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Boc-amino)piperidine hydrochloride undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Deprotection: The major product is the free amine form of the piperidine ring.
Substitution: Products vary based on the nucleophile used, leading to different substituted piperidine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
(S)-3-(Boc-amino)piperidine hydrochloride is integral in synthesizing various pharmaceutical compounds, including:
- Antitumor Agents : It plays a role in developing bromodomain inhibitors and HepG2 cell cycle inhibitors, which are essential in anti-cancer therapies.
- Antibiotics : The compound serves as a precursor for chiral aminopiperidinyl quinolones, exhibiting potent antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
- Diabetes Management : It has been involved in synthesizing Linagliptin, a drug used to manage blood sugar levels in diabetic patients.
Biological Applications
The compound is also utilized in biological research for:
- Enzyme Inhibition : Derivatives of this compound have shown significant inhibition against Dipeptidyl Peptidase IV, which is relevant for treating metabolic disorders.
- Kinase Inhibition : It is used to develop orally bioavailable inhibitors of Tie-2 kinase, an enzyme involved in angiogenesis, with therapeutic potential for cancer and diabetic retinopathy.
Industrial Applications
In industrial settings, this compound is applied in:
- Synthesis of Fine Chemicals : It serves as an intermediate for producing various fine chemicals and drug precursors.
- Continuous Flow Reactors : The compound's production often employs advanced techniques like continuous flow reactors to enhance efficiency and yield through controlled deprotection processes.
Case Studies
-
Development of Antibacterial Agents
A study by Acharya et al. (2012) explored the synthesis of novel 1,2,3,4-tetrahydroquinolone derivatives using this compound as a starting material. These derivatives demonstrated significant antibacterial properties against drug-resistant bacteria, showcasing the compound's potential in antibiotic development. -
Tie-2 Kinase Inhibitors
Research by Sun et al. (2013) focused on synthesizing alkynylpyrimidine amide derivatives that act as potent inhibitors of Tie-2 kinase using this compound. The findings indicated promising therapeutic applications for these inhibitors in treating diseases associated with angiogenesis.
Mechanism of Action
The mechanism of action of (S)-3-(Boc-amino)piperidine hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Enantiomeric Variants
Enantiomers of Boc-protected piperidines exhibit distinct pharmacological profiles due to stereochemical differences:
The S-enantiomer is prioritized in drug development due to its higher affinity for target receptors, as observed in paroxetine-related compounds .
Ring Size Analogs
Piperidine derivatives with varying ring sizes demonstrate differences in conformational flexibility and binding efficiency:
Piperidine’s 6-membered ring balances rigidity and flexibility, making it superior for drug design compared to pyrrolidine or pyridine analogs .
Substituent Position and Functional Group Variations
The position of the Boc group and additional functional groups influence reactivity:
Compounds with Boc-amino at the 3-position are more versatile in peptide coupling compared to carboxylic acid derivatives .
Salt Forms and Solubility
Hydrochloride salts are preferred over free bases for enhanced solubility:
| Compound | Form | Solubility | Stability |
|---|---|---|---|
| (S)-3-(Boc-amino)piperidine | Free base | Low | Moderate |
| (S)-3-(Boc-amino)piperidine HCl | Hydrochloride | High | High |
Biological Activity
(S)-3-(Boc-amino)piperidine hydrochloride is a chiral compound widely used in medicinal chemistry and biological research. Its unique structural features allow it to interact with various biological targets, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive compounds. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
- Chemical Formula: C₁₀H₂₀N₂O₂
- Molecular Weight: 200.28 g/mol
- CAS Number: 216854-23-8
- Melting Point: 122-127 °C
- Optical Rotation: -15.0° (c=1 in MeOH)
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of Piperidine Derivatives: The initial step often involves the formation of a piperidine ring from appropriate starting materials through cyclization reactions.
- Boc Protection: The amine functionality is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.
This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Boc group increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways within cells.
- Receptor Modulation: It can act as a ligand for certain receptors, influencing cellular signaling processes.
Case Studies and Research Findings
- Antimicrobial Activity:
- Neuropharmacological Effects:
-
Anticancer Properties:
- In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases. Its derivatives are being explored for:
- Development of chiral aminopiperidinyl quinolones with enhanced pharmacological profiles .
- Synthesis of novel peptide-based drugs that leverage its structural properties for improved binding affinities to biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-(4-fluorobenzyl)alanine hydrochloride | Structure | Enzyme inhibition |
| N-(2-fluorobenzyl)alanine hydrochloride | Structure | Antimicrobial effects |
| N-(3-chlorobenzyl)alanine hydrochloride | Structure | Receptor modulation |
This table illustrates how (S)-3-(Boc-amino)piperidine compares with similar compounds in terms of structure and biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-3-(Boc-amino)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Boc-protection of the amine group on piperidine derivatives. A common approach involves reacting (S)-3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or Et₃N) in a polar aprotic solvent like THF or DCM. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of Boc₂O) to minimize side reactions. Purification is achieved via silica gel chromatography or recrystallization .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm stereochemistry and Boc-group integrity.
- Mass spectrometry (MS) for molecular weight validation.
- Chiral HPLC to verify enantiomeric purity (>95% as per supplier data).
- Karl Fischer titration to assess residual moisture, critical for stability .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis. Use PPE (gloves, goggles, lab coat) during handling. Avoid inhalation by working in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated during asymmetric synthesis of this compound?
- Methodological Answer : Employ chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:isopropanol (90:10). Compare retention times with the (R)-enantiomer standard. For absolute configuration confirmation, perform X-ray crystallography or vibrational circular dichroism (VCD) . Discrepancies in optical rotation ([α]D) values may indicate impurities .
Q. What strategies mitigate Boc-deprotection side reactions during downstream functionalization?
- Methodological Answer : Use mild acidic conditions (e.g., 4M HCl in dioxane) at 0°C to minimize piperidine ring degradation. Monitor deprotection via in-situ FTIR for carbonyl (C=O) bond disappearance (~1680 cm⁻¹). For acid-sensitive substrates, consider alternative protecting groups (e.g., Fmoc) or enzymatic cleavage .
Q. How do solvent polarity and temperature influence the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies :
- Dissolve the compound in DMSO, DCM, and water.
- Store aliquots at -20°C, 4°C, and 25°C for 1–4 weeks.
- Analyze degradation via HPLC-MS. Polar solvents (e.g., water) and elevated temperatures accelerate Boc-group hydrolysis. Use anhydrous DCM for long-term storage .
Q. What computational methods support structure-activity relationship (SAR) studies of (S)-3-(Boc-amino)piperidine derivatives in drug discovery?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., serotonin transporters). Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess conformational stability. Pair with in vitro assays (e.g., radioligand binding) to correlate computational and experimental IC₅₀ values .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for coupling reactions involving this compound?
- Methodological Answer : Replicate reactions under standardized conditions (solvent, catalyst loading, temperature). Use design of experiments (DoE) to identify critical variables (e.g., catalyst type, base strength). Cross-validate yields via quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to minimize analytical bias .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
